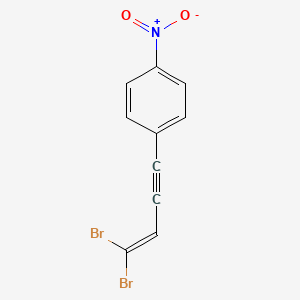![molecular formula C16H20N2O B12528457 Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]- CAS No. 828911-93-9](/img/structure/B12528457.png)
Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]- is a hydrazine derivative characterized by the presence of two aromatic rings, one substituted with dimethyl groups and the other with a methoxy group. Hydrazine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine derivatives typically involves the reaction of hydrazine with substituted aromatic aldehydes or ketones. For this specific compound, the synthesis might involve:
Condensation Reaction: Reacting 2,4-dimethylbenzaldehyde with 3-methoxybenzylhydrazine under acidic or basic conditions to form the desired hydrazine derivative.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-100°C.
Industrial Production Methods
Industrial production of hydrazine derivatives often involves large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for yield and purity. Catalysts and advanced purification techniques may be employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazine derivatives can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding azo compounds.
Reduction: Reduction of nitro groups to amines using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Azo Compounds: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Aromatics: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Hydrazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Investigated for their potential as enzyme inhibitors or activators.
Medicine: Explored for their anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of hydrazine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of aromatic rings and functional groups allows these compounds to bind to active sites, modulating biological pathways. For example, hydrazine derivatives may inhibit enzyme activity by forming stable complexes with the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]- can be compared with other hydrazine derivatives such as:
Phenylhydrazine: Known for its use in the synthesis of pharmaceuticals.
Benzylhydrazine: Utilized in the production of agrochemicals.
Dimethylhydrazine: Explored for its potential as a rocket propellant.
Conclusion
Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]- is a versatile compound with potential applications in various fields. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
828911-93-9 |
|---|---|
Molekularformel |
C16H20N2O |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]hydrazine |
InChI |
InChI=1S/C16H20N2O/c1-12-7-8-16(13(2)9-12)18-17-11-14-5-4-6-15(10-14)19-3/h4-10,17-18H,11H2,1-3H3 |
InChI-Schlüssel |
PNNCITHNABWVDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NNCC2=CC(=CC=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


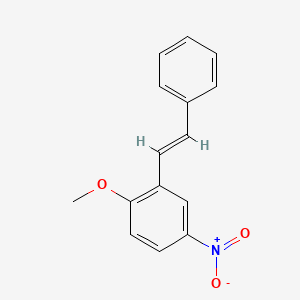
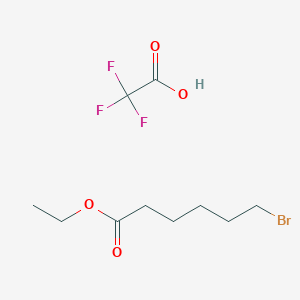
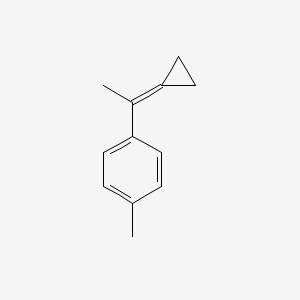
![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
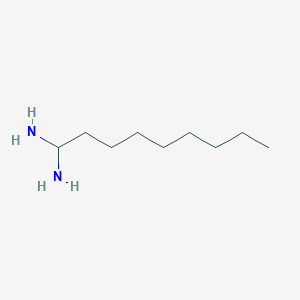
stannane](/img/structure/B12528426.png)
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)
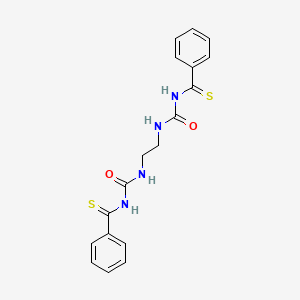
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)



